Salinomycin

描述

准备方法

合成路线和反应条件

盐霉素可以通过多种方法合成。 一种常见的做法是发酵链霉菌属细菌,然后进行提取和纯化 . 该过程通常包括以下步骤:

发酵: 细菌在合适的培养基中培养,以生产盐霉素。

提取: 培养液过滤,滤液用有机溶剂提取。

工业生产方法

盐霉素的工业生产涉及大规模发酵和提取过程。 发酵在生物反应器中进行,提取和纯化步骤经过优化,以获得高产量和纯度 . 最终产品通常被制成颗粒或细粉,以便在各种应用中易于使用 .

化学反应分析

反应类型

盐霉素经历多种类型的化学反应,包括:

常用试剂和条件

盐霉素化学反应中常用的试剂包括氧化剂,如高锰酸钾,和还原剂,如硼氢化钠 . 反应条件,如温度、pH 值和溶剂选择,经过精心控制以实现所需的修饰 .

主要形成的产物

盐霉素化学反应形成的主要产物包括具有增强的抗菌和抗癌活性的各种衍生物 . 这些衍生物通常在不同的生物测定中测试其功效 .

科学研究应用

Salinomycin is a polyether ionophore antibiotic derived from Streptomyces albus, demonstrating versatile applications across agriculture and medicine . It is characterized by its ability to form lipid-soluble complexes with cations, facilitating ion flux through biological membranes .

Agricultural Applications

Anticoccidial Agent: this compound is effective in controlling coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . It reduces the prevalence of coccidia, improving overall animal health and reducing mortality in infected chickens .

Growth Promotion: In livestock, this compound enhances growth rates and feed efficiency . By controlling gut pathogens and improving nutrient absorption, it leads to faster and healthier animal growth, increasing productivity .

Antibacterial Properties: this compound exhibits antibacterial activity against Gram-positive bacteria, which helps prevent bacterial infections in livestock . It transports ions across cell membranes of susceptible bacteria, disrupting ion gradients and uncoupling energy expenditures from growth, ultimately killing these bacteria .

Medical Research Applications

Anti-Cancer Properties: this compound has demonstrated promising anti-cancer properties, especially in targeting cancer stem cells (CSCs) . These cells are responsible for tumor growth, recurrence, and metastasis . this compound has shown effectiveness against various cancer types, including breast, prostate, and lung cancers . It is reported to be more effective against breast cancer stem cells (BCSCs) than traditional chemotherapy drugs like paclitaxel . this compound can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth .

Antimicrobial Agent: this compound's antimicrobial properties suggest potential use in treating bacterial infections, especially those resistant to conventional antibiotics .

Mechanism of Action in Cancer Cells

This compound functions by forming complexes with metal cations, such as potassium and sodium ions, and facilitating their transport across cellular membranes . This process disrupts the ion balance within cells, leading to cell death . In cancer stem cells, this compound targets these resilient cells, potentially preventing tumor growth, recurrence, and metastasis more effectively than conventional chemotherapy .

- Wnt Signaling Inhibition: this compound inhibits Wnt signaling, which is crucial for cancer stem cell maintenance .

- Apoptosis Induction: this compound increases apoptosis (programmed cell death) in breast cancer mammosphere cells and decreases their migration capacity .

- Gene Expression Modulation: this compound inhibits the expression of BCSC genes and reduces aldehyde dehydrogenase activity and the expression of MYC, AR, and ERG . It also induces oxidative stress and inhibits nuclear factor (NF)-κB activity .

Case Studies and Preclinical Trials

- Breast Cancer: Systemic this compound treatment induces apoptosis in metastatic breast cancer cells, leading to regression of metastases, partial clinical response, and a decrease in tumor markers .

- Vulvar Cancer: this compound treatment induces tumor regression and partial clinical response in patients with advanced vulvar cancer .

- Lung Cancer: this compound inhibits tumorsphere formation and the expression of stem cell markers in lung adenocarcinoma cells .

- Gastric Cancer: this compound inhibits tumorsphere formation, proliferation, and viability of gastric cancer stem-like cells .

Concerns and Future Directions

The use of this compound faces challenges, including the potential development of resistance and environmental impact . Further research is needed to enhance the understanding of its mechanisms, develop new derivatives with enhanced efficacy and reduced toxicity, and explore broader medical applications .

作用机制

盐霉素通过破坏细胞膜上的离子梯度发挥作用。 它促进钾离子进入细胞,同时允许质子流出,导致质子梯度崩溃,并破坏细胞稳态 . 这种离子载体活性对癌干细胞特别有效,因为癌干细胞依赖于离子梯度来维持其存活和增殖 . 盐霉素的分子靶标包括溶酶体铁隔离,导致活性氧的产生、溶酶体膜透化和铁死亡 .

相似化合物的比较

盐霉素经常与其他聚醚离子载体(如莫能菌素和尼日利亚霉素)进行比较。 虽然所有这些化合物都具有相似的离子载体活性,但盐霉素的独特之处在于其强大的抗癌特性 . 与主要用作兽药抗生素的莫能菌素和尼日利亚霉素不同,盐霉素在靶向癌干细胞和克服癌症治疗中的耐药性方面显示出巨大的潜力 .

类似化合物的列表

生物活性

Salinomycin is a polyether antibiotic initially used as a coccidiostat in veterinary medicine, particularly for poultry. Over recent years, it has garnered attention for its potential therapeutic applications in oncology, particularly in targeting cancer stem cells (CSCs) and overcoming multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and potential clinical applications.

This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:

- Targeting Cancer Stem Cells : this compound selectively targets CSCs, which are often resistant to conventional therapies. It induces apoptosis and inhibits tumorsphere formation in various cancer cell lines, including breast and lung cancers .

- Induction of Autophagy : Research indicates that this compound can trigger autophagic cell death. This process involves the activation of autophagy-related proteins and the accumulation of reactive oxygen species (ROS), leading to cell death .

- Inhibition of DNA Repair : this compound has been shown to interfere with DNA repair mechanisms, particularly by decreasing the levels of RAD51, a protein involved in homologous recombination repair. This property enhances the sensitivity of cancer cells to radiation therapy .

- Modulation of Signaling Pathways : The compound affects several signaling pathways, including the Wnt and MAPK pathways, which are crucial for cell proliferation and survival .

Summary Table of Mechanisms

| Mechanism | Description |

|---|---|

| Targeting CSCs | Induces apoptosis in cancer stem cells and inhibits tumorsphere formation |

| Induction of Autophagy | Triggers autophagic cell death via ROS production |

| Inhibition of DNA Repair | Decreases RAD51 levels, enhancing sensitivity to radiation |

| Modulation of Signaling Pathways | Affects Wnt and MAPK pathways critical for cell survival |

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of tumor types:

- Breast Cancer : In clinical studies, this compound treatment resulted in tumor regression and decreased tumor markers in patients with metastatic triple-negative breast cancer .

- Lung Cancer : this compound effectively inhibited tumorsphere formation in lung adenocarcinoma cells and induced apoptosis in CSCs derived from these tumors .

- Gastric Cancer : It has shown efficacy against gastric cancer stem-like cells by inhibiting their proliferation and viability .

Case Studies

- Triple-Negative Breast Cancer :

- Advanced Vulvar Cancer :

- Melanoma :

Antibacterial Activity

Beyond its anticancer properties, this compound also exhibits antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Summary Table of Antibacterial Activity

| Bacteria | Activity |

|---|---|

| MRSA | Effective against multidrug-resistant strains |

| Mycobacterium tuberculosis | Exhibits significant antibacterial properties |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for evaluating Salinomycin’s cytotoxic effects in cancer cell lines?

- Methodological Answer : Use in vitro assays such as MTS or CellTiter-Glo to measure cell viability. Test a concentration gradient (e.g., 1–64 µmol/L) over 24–72 hours to establish dose- and time-dependent responses . Include negative controls (e.g., untreated cells) and validate results with triplicate experiments. For example, IC50 values for MCF-7/DOX cells were 13.27 ± 0.27 µmol/L at 24 hours, decreasing to 3.72 ± 0.15 µmol/L at 72 hours .

Q. How does this compound selectively target cancer stem cells (CSCs)?

- Methodological Answer : Assess CSC markers (e.g., CD44+/CD24- populations) via flow cytometry. This compound reduces mammosphere formation in MDA-MB-231 cells by inhibiting STAT3 phosphorylation, which is critical for CSC survival . Use anchorage-independent growth assays to quantify CSC depletion .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer types?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., identical drug concentrations, exposure times). For instance, this compound shows stronger inhibition in glioma stem cells (GL261 neurospheres) than differentiated cells due to apoptosis induction via caspase-3/7 activation . Differences in cell line heterogeneity (e.g., NSCLC vs. breast cancer) may require transcriptomic profiling to identify resistance mechanisms .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response data?

- Methodological Answer : Use one-way ANOVA with post-hoc tests (e.g., Student’s t-test) for multiple comparisons. Software like SPSS or GraphPad Prism can calculate IC50 values via nonlinear regression. Report absolute cell counts (e.g., viability percentages) alongside derived metrics to ensure transparency .

Q. How to design experiments investigating this compound’s dual role in apoptosis and metastasis suppression?

- Methodological Answer : Combine caspase-3/7 activity assays (apoptosis) with transwell migration/invasion assays. For example, this compound upregulates NAG-1 in lung cancer cells, which simultaneously induces apoptosis and inhibits MMP-9/MMP-2-driven metastasis . Use Western blotting to validate protein-level changes (e.g., PARP cleavage for apoptosis, STAT3 phosphorylation for CSC inhibition) .

Q. Methodological Best Practices

- Reproducibility : Document drug preparation (e.g., stock solutions in DMSO) and storage conditions (-20°C) to ensure batch consistency .

- Ethical Reporting : Adhere to journal guidelines for figures/tables (e.g., Roman numeral labeling, self-explanatory titles) .

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions (e.g., "In glioblastoma stem cells, does this compound reduce tumorigenicity compared to temozolomide?") .

属性

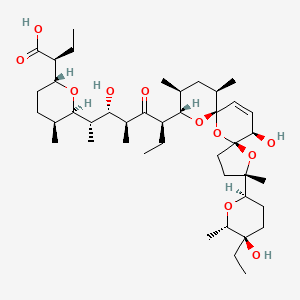

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDHUJYNAXLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860650 | |

| Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-5-methyloxan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cancer stem cells (CSCs) play important roles in the formation, growth and recurrence of tumors, particularly following therapeutic intervention. Salinomycin has received recent attention for its ability to target breast cancer stem cells (BCSCs), but the mechanisms of action involved are not fully understood. In the present study, we sought to investigate the mechanisms responsible for salinomycin's selective targeting of BCSCs and its anti-tumor activity. Salinomycin suppressed cell viability, concomitant with the downregulation of cyclin D1 and increased p27(kip1) nuclear accumulation. Mammosphere formation assays revealed that salinomycin suppresses self-renewal of ALDH1-positive BCSCs and downregulates the transcription factors Nanog, Oct4 and Sox2. TUNEL analysis of MDA-MB-231-derived xenografts revealed that salinomycin administration elicited a significant reduction in tumor growth with a marked downregulation of ALDH1 and CD44 levels, but seemingly without the induction of apoptosis. Our findings shed further light on the mechanisms responsible for salinomycin's effects on BCSCs., Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane. | |

| Details | PMID:21788521, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156152, Lu D et al; Proc Natl Acad Sci U S A 108 (32): 13253-7 (2011) | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

53003-10-4 | |

| Record name | Salinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

112.5-113.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1552 | |

| Record name | SALINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。